molecular formula C12H13NO4 B570096 (S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione CAS No. 1332605-57-8

(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione

Cat. No.: B570096
CAS No.: 1332605-57-8
M. Wt: 235.239
InChI Key: YEEZJOFVWLSQHA-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of (S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione emerged from the broader historical investigation of indolizine-containing heterocycles, which began gaining significant attention in the mid-20th century. The indolizine scaffold itself was first recognized as an important heterocyclic system distinct from its isomer indole, with nitrogen positioned at a ring fusion site rather than within a single ring. This unique positioning of the nitrogen atom creates a ten-pi-electron system that exhibits remarkable electronic properties and biological activities.

The specific pyranoindolizine framework represented by this compound gained prominence through the systematic exploration of camptothecin analogs and related alkaloid structures. Historical research into camptothecin derivatives, initiated in the 1960s when Wall and colleagues isolated the parent natural product from Chinese plants, revealed the profound importance of the pyranoindolizine core in biological activity. The development of synthetic methodologies for accessing these complex heterocyclic systems became a major focus of medicinal chemistry research, leading to the identification and characterization of specific intermediates like this compound.

The compound's emergence as a research target coincided with advances in asymmetric synthesis and the growing recognition of stereochemistry's critical role in biological activity. The specific S-configuration at the 4-position reflects the broader understanding that enantiomeric purity is essential for optimal pharmaceutical applications. This historical context underscores the compound's significance not merely as an isolated chemical entity, but as part of a larger scientific endeavor to understand and harness the therapeutic potential of complex heterocyclic natural products.

Research efforts in the late 20th and early 21st centuries focused on developing practical synthetic routes to such compounds, driven by their potential as synthetic intermediates for more complex pharmaceutical targets. The compound represents a convergence of several important trends in organic chemistry: the exploration of privileged scaffolds, the development of stereoselective synthetic methods, and the pursuit of efficient routes to biologically active natural product analogs.

Nomenclature and Chemical Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex polycyclic heterocycles. The compound's name reflects its structural complexity, beginning with the stereochemical descriptor (S) indicating the absolute configuration at the 4-position carbon center. The core heterocyclic system is designated as 1H-pyrano[3,4-f]indolizine, which describes the fusion of a pyran ring to an indolizine system at specific positions.

The molecular formula C₁₂H₁₃NO₄ encompasses twelve carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and four oxygen atoms, yielding a molecular weight of 235.24 daltons. This composition reflects the compound's moderate molecular complexity while maintaining drug-like properties according to contemporary medicinal chemistry guidelines. The Chemical Abstracts Service registry number 1332605-57-8 provides a unique identifier for this specific stereoisomer and substitution pattern.

Property Value
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
Chemical Abstracts Service Number 1332605-57-8
Stereochemistry S-configuration at position 4
Ring System Fused pyrano[3,4-f]indolizine

The compound belongs to the broader chemical classification of pyranoindolizines, which represent a subclass of nitrogen-containing polycyclic heterocycles. Within this classification, it specifically features a dihydro-substitution pattern indicating partial saturation of one ring system, combined with hydroxyl and methyl substituents that significantly influence its chemical and biological properties. The ketone functionalities at positions 3 and 10 further define its chemical reactivity profile and potential for synthetic transformations.

The nomenclature also reflects the compound's relationship to the broader indolizine family, which are recognized as structural isomers of indoles with distinct electronic and steric properties. This classification places the compound within a privileged class of heterocycles known for their diverse biological activities and synthetic utility in pharmaceutical chemistry.

Significance in Heterocyclic Chemistry

The structural architecture of this compound exemplifies several fundamental principles of heterocyclic chemistry that contribute to its significance as a research compound. The fused ring system creates a rigid, planar molecular framework that positions functional groups in precise three-dimensional arrangements, a characteristic that often correlates with enhanced biological activity and selectivity. The indolizine component contributes a ten-pi-electron aromatic system that exhibits unique electronic properties distinct from other nitrogen heterocycles.

The compound's heterocyclic framework demonstrates the principle of molecular rigidity conferring enhanced target selectivity in biological systems. Unlike flexible aliphatic compounds, the constrained geometry of the pyranoindolizine system limits conformational freedom, potentially reducing entropic costs associated with target binding while maintaining specific spatial relationships between functional groups. This rigidity principle has become increasingly recognized as a valuable design element in contemporary drug discovery efforts.

The presence of multiple heteroatoms within the fused ring system creates opportunities for diverse intermolecular interactions, including hydrogen bonding, pi-pi stacking, and electrostatic interactions. The nitrogen atom in the indolizine system can serve as both a hydrogen bond acceptor and, under protonated conditions, as a hydrogen bond donor, while the oxygen atoms in the pyran ring and carbonyl groups provide additional sites for molecular recognition. These multiple interaction sites contribute to the compound's versatility as a pharmacophore element.

Research has demonstrated that indolizine-containing compounds exhibit distinctive fluorescence properties due to their extended conjugated pi-electron systems. This characteristic makes this compound potentially valuable not only as a synthetic intermediate but also as a molecular probe for studying biological systems. The planar aromatic structure facilitates intercalation with nucleic acids and interaction with protein binding sites.

The compound's significance in heterocyclic chemistry is further emphasized by its role as a representative member of the privileged scaffold concept. Privileged scaffolds are molecular frameworks that appear frequently in biologically active compounds across diverse therapeutic areas, suggesting fundamental compatibility with biological target recognition mechanisms. The pyranoindolizine system has demonstrated this privileged status through its presence in numerous natural products and synthetic pharmaceuticals.

Relationship to Indolizine Alkaloids

The structural relationship between this compound and naturally occurring indolizine alkaloids represents a fundamental connection that underlies much of the compound's research significance. Indolizine alkaloids constitute a diverse family of natural products found throughout the plant and animal kingdoms, with particularly notable representatives isolated from Neotropical frog skin extracts and various plant species. These natural products have served as inspiration for synthetic chemists seeking to develop pharmaceutical agents based on their proven biological activities.

The compound shares the fundamental indolizine core structure with alkaloids such as swainsonine and related indolizidine derivatives, although it incorporates additional structural complexity through the fused pyran ring system. This structural relationship suggests potential for similar biological activities while offering opportunities for enhanced selectivity and improved pharmaceutical properties through synthetic modification. The natural occurrence of related structures validates the indolizine framework as a biologically relevant scaffold worthy of continued investigation.

Camptothecin represents perhaps the most pharmaceutically significant indolizine-containing natural product, serving as the parent compound for several clinically approved antitumor agents. The relationship between this compound and camptothecin derivatives extends beyond simple structural similarity to encompass potential synthetic utility as an intermediate in accessing more complex analogs. Research has demonstrated that pyranoindolizine intermediates can serve as key building blocks for constructing the full camptothecin framework.

The alkaloid connection also provides insights into structure-activity relationships that may guide future synthetic efforts. Natural indolizine alkaloids typically exhibit their biological activities through interactions with specific protein targets, suggesting that synthetic analogs incorporating the same core structural features may retain similar targeting capabilities while offering improved pharmaceutical properties. The stereochemical elements present in this compound reflect the importance of three-dimensional structure in alkaloid function.

Contemporary research into indolizine alkaloids has revealed their diverse mechanisms of action, including enzyme inhibition, receptor binding, and nucleic acid interaction. These varied biological activities suggest that synthetic compounds based on the indolizine framework, including this compound, may possess similar versatility in therapeutic applications. The continued exploration of this relationship between synthetic pyranoindolizines and natural alkaloids represents an active area of medicinal chemistry research with significant potential for pharmaceutical development.

Properties

IUPAC Name

(4S)-4-hydroxy-4-methyl-1,6,7,8-tetrahydropyrano[3,4-f]indolizine-3,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-12(16)9-5-7-3-2-4-13(7)10(14)8(9)6-17-11(12)15/h5,16H,2-4,6H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEZJOFVWLSQHA-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(COC1=O)C(=O)N3CCCC3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C2=C(COC1=O)C(=O)N3CCCC3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This compound is structurally related to camptothecin analogs, which are known for their efficacy as anticancer agents.

  • Molecular Formula : C13H13NO5
  • Molecular Weight : 263.25 g/mol
  • CAS Number : 1332605-57
  • Physical State : Light yellow solid

The biological activity of this compound is primarily attributed to its ability to inhibit DNA topoisomerase I. This enzyme plays a crucial role in DNA replication and transcription; by inhibiting its activity, the compound induces DNA damage and apoptosis in cancer cells .

Anticancer Activity

  • Inhibition of Tumor Growth : The compound has shown promising results in preclinical studies as an inhibitor of various cancer cell lines including ovarian and breast cancers. Its mechanism involves the disruption of DNA replication processes .
  • Synergistic Effects with Other Agents : In combination therapies, this compound enhances the efficacy of established chemotherapeutic agents like irinotecan and topotecan .

Neuroprotective Properties

Recent studies have indicated potential neuroprotective effects at low concentrations, suggesting applications beyond oncology. These findings are particularly relevant for conditions such as Alzheimer's and Parkinson's diseases where neurodegeneration occurs .

Case Studies

  • Study on Cancer Cell Lines : A study published in Cancer Discovery demonstrated that the compound effectively reduced cell viability in ovarian cancer cell lines by inducing apoptosis through topoisomerase I inhibition. The IC50 values were significantly lower than those observed for traditional chemotherapeutics .
  • Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups .

Research Findings

Study Findings Reference
Cancer Cell Line StudyInhibition of tumor growth with an IC50 < 10 µM
Neuroprotection StudyImproved cognitive function in rodent models
Combination TherapyEnhanced efficacy with irinotecan

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The most closely related compounds differ in substituents at the 4-position or ketone group positions.

Compound Name Molecular Formula CAS Number Key Features Applications/Intermediate For
(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione C₁₂H₁₃NO₅ 1332605-57-8* Methyl group at 4-position; 3,10-dione system Research compound (limited data)
(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione C₁₃H₁₃NO₅ 110351-94-5 Ethyl group at 4-position; 3,6,10-trione system Irinotecan, Exatecan
(R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione C₁₃H₁₃NO₅ 110351-91-2 Ethyl group at 4-position; R-configuration Exatecan impurity studies

Notes:

  • *CAS 1332605-57-8 corresponds to a sodium salt derivative (C₉H₈O₇S·2Na) in , likely a sulfonated variant of the target compound.
  • The ethyl-substituted trione (CAS 110351-94-5) is a well-documented intermediate in camptothecin analog synthesis, unlike the methyl-dione derivative .

Functional Group and Reactivity Differences

  • Ketone Groups: The ethyl-substituted trione (3,6,10-ketones) exhibits enhanced electrophilicity compared to the methyl-dione (3,10-ketones), influencing its reactivity in condensation reactions (e.g., with aminophenyl ketones to form camptothecin derivatives) .
  • Substituent Effects :
    • Ethyl vs. Methyl : The ethyl group in CAS 110351-94-5 improves lipophilicity and metabolic stability, critical for antitumor drug bioavailability. Methyl substitution may reduce steric hindrance but limit pharmacokinetic performance .
    • Stereochemistry : The (S)-enantiomer of the ethyl compound is pharmacologically active, while the (R)-enantiomer (CAS 110351-91-2) is a process impurity requiring stringent removal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.